molecular formula C21H27N9O B14925470 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide

Cat. No.: B14925470
M. Wt: 421.5 g/mol
InChI Key: BRJLHGMBFSCNJE-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pyrazole rings in the compound allow it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide is unique due to its multiple pyrazole rings and the presence of both methyl and acetamide groups

Properties

Molecular Formula

C21H27N9O

Molecular Weight

421.5 g/mol

IUPAC Name

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide

InChI

InChI=1S/C21H27N9O/c1-14-17(11-28(5)22-14)19-9-20(18-12-29(6)23-15(18)2)30(25-19)13-21(31)26(3)10-16-7-8-27(4)24-16/h7-9,11-12H,10,13H2,1-6H3

InChI Key

BRJLHGMBFSCNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2CC(=O)N(C)CC3=NN(C=C3)C)C4=CN(N=C4C)C)C

Origin of Product

United States

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